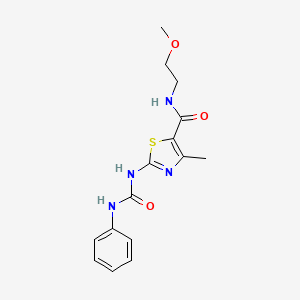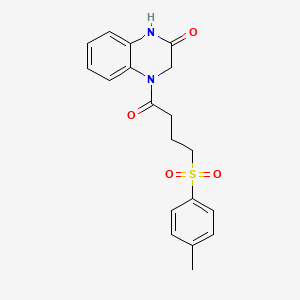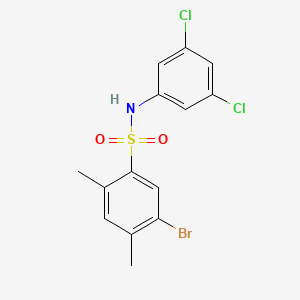
N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound related to thiazole derivatives, which have been extensively studied due to their diverse chemical activities and potential in various scientific applications. The compound is involved in the synthesis and transformation of various novel derivatives with potential therapeutic applications:
Efficient Synthesis Methods : The development of new and efficient methods for the synthesis of thiazole derivatives, including this compound, has been a focus area. An efficient method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, with applications in the efficient synthesis of anti-cancer drugs like dasatinib, has been demonstrated (Chen et al., 2009).
Preparation of Novel Compounds : Novel compounds with the core structure of thiazole-5-carboxamide have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. These compounds demonstrate significant biological activities, indicating their potential in drug development (Abu‐Hashem et al., 2020).
Solid Phase Synthesis : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been explored, providing a foundation for developing compounds with potential oral bioavailability and drug properties (Kim et al., 2019).
Cytotoxicity Studies : Some derivatives related to the thiazole-5-carboxamide structure have been synthesized and evaluated for their cytotoxic activities against specific cell lines, providing insights into their potential therapeutic applications (Hassan et al., 2014).
Biological Activity and Pharmaceutical Potential
Thiazole-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research and drug development:
Antimicrobial Activity : Various thiazole-5-carboxamide derivatives have been synthesized and subjected to microbial screening. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential as antimicrobial agents (Mhaske et al., 2011).
Fungicidal Activity : Novel thiazolyl carboxamides have been synthesized and evaluated for their fungicidal activity, with certain derivatives showing moderate activity against tested fungi (Zi-lon, 2015).
Anticancer Activity : The anticancer potential of thiazole-5-carboxamide derivatives has been explored, with certain compounds showing significant activity against various cancer cell lines. The structural modification of these compounds plays a crucial role in their activity and specificity (Gomha et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-12(13(20)16-8-9-22-2)23-15(17-10)19-14(21)18-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSTVZNJPKHDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2627388.png)





![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)


![16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2627404.png)



